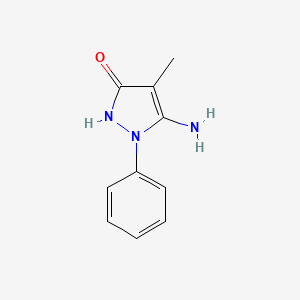
(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds incorporating benzothiazole and morpholine structures can be diverse, depending on the desired functionalities and the starting materials. The literature review reveals several methodologies for synthesizing benzothiazole derivatives, emphasizing the adaptability and reactivity of the 2-aminobenzothiazole moiety as a precursor for various synthetic targets (Rosales-Hernández et al., 2022). Morpholine derivatives are synthesized through methods starting from vicinal amino alcohols, oxiranes, and aziridines, showcasing the versatility of morpholine in medicinal and organic chemistry (Palchikov, 2013).
Molecular Structure Analysis
Benzothiazole and morpholine rings are known for their distinct chemical structures that impart specific electronic and steric properties to their derivatives. The molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the conformation of molecules, offering insights into their reactivity and interaction potentials.
Chemical Reactions and Properties
Benzothiazole derivatives are involved in a wide array of chemical reactions, leveraging the reactivity of the 2-aminobenzothiazole moiety for nucleophilic substitution, coupling reactions, and more. These reactions enable the synthesis of complex molecules with potential biological activities. Morpholines, on the other hand, are used as catalysts, auxiliaries, and in the synthesis of biologically active substances, reflecting their chemical versatility and utility in organic synthesis (Vessally et al., 2018).
Aplicaciones Científicas De Investigación
Antitumor Activity Research has demonstrated that compounds related to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone show potential in antitumor applications. For instance, a study by Tang & Fu (2018) synthesized a similar compound which exhibited significant inhibition of cancer cell lines such as A549, BGC-823, and HepG-2.
Structural Analysis and Antiproliferative Activity Another study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle structurally similar to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone, characterizing its structure and evaluating its antiproliferative activity.
Docking Studies for Antibacterial Activity Research conducted by Shahana & Yardily (2020) involved the synthesis and characterization of compounds with a core structure resembling (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone. They conducted molecular docking studies to understand the antibacterial activity of these compounds.
Synthesis and Chemical Properties Research by Chumachenko et al. (2014) and Wang et al. (2017) focused on synthesizing and exploring the properties of morpholine-based compounds. These studies contribute to understanding the chemical behavior and potential applications of similar compounds.
Safety And Hazards
Propiedades
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGZDOJDNJHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351105 |
Source


|
| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
CAS RN |
328285-82-1 |
Source


|
| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)



![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)







